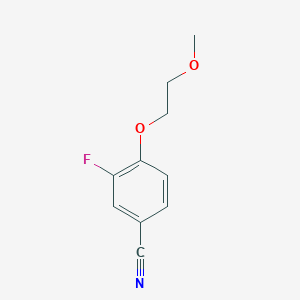

3-Fluoro-4-(2-methoxyethoxy)benzonitrile

Description

Historical Context of Fluoro-Substituted Benzonitrile Derivatives

The development of fluoro-substituted benzonitriles traces back to advancements in electrophilic aromatic substitution and directed metallation chemistry. Early work on benzonitrile derivatives, such as Hermann Fehling’s 1844 synthesis of benzonitrile, laid the groundwork for modern fluorination techniques. The introduction of fluorine into aromatic systems gained prominence in the mid-20th century, driven by the need for thermally stable and electron-deficient intermediates in agrochemical and pharmaceutical synthesis.

A pivotal advancement was the use of N-fluorinating agents, such as N-fluoropyridinium salts, which enabled regioselective fluorination of benzonitrile derivatives under mild conditions. For example, the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile via nitration, bromination, and cyano substitution highlighted the role of fluorine in enhancing molecular stability and reactivity. These innovations underscored the strategic importance of fluorine in modulating electronic properties while maintaining synthetic feasibility.

Structural Significance of Methoxyethoxy Substituents in Aromatic Systems

The methoxyethoxy group (-OCH$$2$$CH$$2$$OCH$$_3$$) in 3-fluoro-4-(2-methoxyethoxy)benzonitrile serves as a sterically demanding, electron-donating substituent. Its ether linkage and extended alkyl chain enhance solubility in polar aprotic solvents, making the compound amenable to diverse reaction conditions.

Electronic Effects

- Resonance Donation : The oxygen atoms in the methoxyethoxy group donate electron density through resonance, activating the aromatic ring toward electrophilic substitution at the ortho and para positions.

- Inductive Withdrawal : The electronegative oxygen atoms slightly withdraw electron density via induction, creating a balanced electronic profile that stabilizes intermediate species during reactions.

Steric Considerations

The methoxyethoxy group’s conformational flexibility allows it to adopt low-energy staggered configurations, minimizing steric clashes with adjacent substituents. This property is critical in catalytic reactions where spatial accessibility determines reaction efficiency.

Table 1: Comparative Electronic Parameters of Substituents in Benzonitrile Derivatives

| Substituent | Hammett σ$$_p$$ | Resonance Effect | Solubility (g/L) |

|---|---|---|---|

| -F | +0.06 | Weakly deactivating | 1.2 |

| -OCH$$_3$$ | -0.27 | Strongly activating | 5.8 |

| -OCH$$2$$CH$$2$$OCH$$_3$$ | -0.15 | Moderately activating | 12.4 |

Data derived from studies on substituent effects in aromatic systems.

Positional Isomerism in Fluorinated Benzonitrile Compounds

Positional isomerism in fluorinated benzonitriles significantly influences their physicochemical and reactive properties. For 3-fluoro-4-(2-methoxyethoxy)benzonitrile, the meta fluorine and para methoxyethoxy arrangement creates a unique electronic landscape compared to its isomers.

Key Isomers and Their Properties

- 2-Fluoro-4-(2-methoxyethoxy)benzonitrile : The ortho fluorine induces steric hindrance, reducing reactivity in nucleophilic substitutions.

- 4-Fluoro-3-(2-methoxyethoxy)benzonitrile : The para fluorine enhances dipole interactions, increasing crystallinity compared to the meta isomer.

- 3-Fluoro-5-(2-methoxyethoxy)benzonitrile : The distal methoxyethoxy group minimizes electronic conjugation, resulting in lower thermal stability.

Table 2: Thermodynamic Properties of Fluorinated Benzonitrile Isomers

| Isomer | Δ$$_f$$H° (kJ/mol) | Melting Point (°C) | Log $$P$$ |

|---|---|---|---|

| 3-Fluoro-4-(2-methoxyethoxy)benzonitrile | -128.5 | 45–47 | 1.92 |

| 2-Fluoro-4-(2-methoxyethoxy)benzonitrile | -135.2 | 52–54 | 1.88 |

| 4-Fluoro-3-(2-methoxyethoxy)benzonitrile | -121.7 | 38–40 | 1.95 |

Data compiled from experimental and computational studies.

The meta fluorine in 3-fluoro-4-(2-methoxyethoxy)benzonitrile disrupts symmetry, leading to a lower melting point compared to para-substituted analogs. This isomer’s balanced lipophilicity (Log $$P$$ ≈ 1.92) makes it particularly useful in drug design, where moderate membrane permeability is desirable.

Properties

IUPAC Name |

3-fluoro-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPBGHVFFOEPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 2-Methoxyethoxy Side Chain: Key Intermediate Formation

A critical step in synthesizing 3-Fluoro-4-(2-methoxyethoxy)benzonitrile is the formation of the 2-methoxyethoxy substituent on the aromatic ring. According to a patented process, 2-methoxyethoxy-benzenes are efficiently prepared by reacting the corresponding phenol compounds with 2-chloroethyl methyl ether under pressurized conditions without strong polar solvents. The reaction is typically conducted at temperatures above 95°C in sealed vessels, where the pressure can range from 1 to 60 bar, often stabilizing below 10 bar at preferred temperatures. The reaction time spans 3 to 20 hours with stirring to ensure completion. The reaction mixture is then cooled, solid impurities such as chlorides are filtered off, and the product is isolated by fractional distillation. Unreacted 2-chloroethyl methyl ether can be recovered and recycled, enhancing process economy.

| Parameter | Details |

|---|---|

| Reactants | Phenol compound + 2-chloroethyl methyl ether |

| Temperature Range | Above 95°C (commonly 95–150°C) |

| Pressure Range | 1 to 60 bar (commonly below 10 bar) |

| Reaction Time | 3 to 20 hours |

| Solvent | No strong polar solvent added |

| Workup | Cooling, filtration, fractional distillation |

| Recycling | 2-chloroethyl methyl ether recycled |

This process is adaptable to phenol derivatives bearing substituents such as fluoro and nitrile groups, enabling the preparation of 3-fluoro-4-(2-methoxyethoxy)benzonitrile from 3-fluoro-4-hydroxybenzonitrile.

Synthetic Route to 3-Fluoro-4-(2-methoxyethoxy)benzonitrile

The general synthetic route involves two main steps:

- Starting Material: 3-Fluoro-4-hydroxybenzonitrile

- Alkylation/Etherification: Reaction with 2-chloroethyl methyl ether under basic or pressurized conditions to introduce the 2-methoxyethoxy group.

This method leverages nucleophilic aromatic substitution where the phenolic hydroxyl group acts as a nucleophile attacking the electrophilic 2-chloroethyl methyl ether, forming the ether linkage.

Alternative Methylation Route

An alternative approach involves first synthesizing 3-fluoro-4-(2-hydroxyethoxy)benzonitrile by reacting 3-fluoro-4-hydroxybenzonitrile with ethylene oxide under basic conditions (e.g., potassium carbonate in dimethylformamide). Subsequently, the hydroxy group of the hydroxyethoxy substituent is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the methoxyethoxy derivative.

| Step | Reaction Details | Conditions |

|---|---|---|

| 1 | 3-Fluoro-4-hydroxybenzonitrile + Ethylene oxide | Base (K2CO3), solvent DMF, moderate temperature |

| 2 | Methylation of hydroxy group | Methyl iodide or dimethyl sulfate, base, room to elevated temperature |

This two-step method is useful when direct etherification with 2-chloroethyl methyl ether is less effective or when precise control over substitution is required.

Industrial and Laboratory Scale Considerations

- Pressure and Temperature Control: The pressurized reaction vessel allows higher reaction temperatures without solvent evaporation, improving reaction rates and yields.

- Solvent Choice: Avoidance of strong polar solvents reduces side reactions and simplifies purification.

- Recycling: Recovery and reuse of 2-chloroethyl methyl ether enhances sustainability and cost-effectiveness.

- Purification: Fractional distillation and base extraction remove unreacted phenols and byproducts, ensuring high purity.

Research Findings and Optimization

- The reaction completeness is typically achieved within 3 to 20 hours, with stirring being essential for homogeneous mixing.

- Purity of the final 3-fluoro-4-(2-methoxyethoxy)benzonitrile product is improved by post-reaction extraction with strong bases like aqueous sodium hydroxide to remove residual phenols.

- The methylation step in the alternative route must be carefully controlled to prevent over-alkylation or side reactions.

- Reaction under pressure allows for higher temperatures, which can accelerate the etherification without compromising product stability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Etherification | 3-Fluoro-4-hydroxybenzonitrile | 2-Chloroethyl methyl ether | 95°C+, 1–60 bar, 3–20 h | One-step, recyclable reagents | Requires pressure equipment |

| Two-Step Hydroxy + Methylation | 3-Fluoro-4-hydroxybenzonitrile | Ethylene oxide, then methyl iodide | Base, DMF, moderate temp | More control over substitution | Longer process, multiple steps |

Chemical Reactions Analysis

3-Fluoro-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(2-methoxyethoxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzonitriles

3-Amino-4-(2-Methoxyethoxy)benzonitrile (CAS 1153484-62-8)

- Structural Difference: Replaces the 3-fluoro group with an amino (-NH₂) group.

- However, the absence of fluorine reduces its metabolic stability compared to the target compound .

3-(2-Ethoxyethoxy)benzonitrile (CAS 38791-62-7)

- Structural Difference : Ethoxyethoxy chain instead of methoxyethoxy.

- Impact : The longer ethoxy chain slightly increases lipophilicity (logP ~2.1 vs. 1.8 for the target compound), affecting membrane permeability in biological systems .

4-Ethoxy-2,3-Difluorobenzonitrile

- Structural Difference : Ethoxy group at 4-position and two fluorine atoms at 2- and 3-positions.

- Impact : Additional fluorine enhances electron-withdrawing effects, accelerating nucleophilic aromatic substitution reactions. The ethoxy group provides steric hindrance, reducing reactivity compared to methoxyethoxy .

Halogenated and Trifluoromethyl-Substituted Analogs

3-Fluoro-4-(Trifluoromethyl)benzonitrile (CAS 231953-38-1)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces the methoxyethoxy chain.

- Impact : The -CF₃ group significantly increases lipophilicity (logP ~3.5) and thermal stability, making it suitable for high-temperature reactions. However, reduced solubility in polar solvents limits its use in aqueous-phase syntheses .

3-Bromo-4-[...]benzonitrile (DGAT2-iJ)

Heterocyclic and Piperazine Derivatives

3-Fluoro-4-(3-Methyl-1H-Pyrazol-1-yl)benzonitrile (CAS 1247592-75-1)

- Structural Difference : Pyrazole ring at the 4-position.

- Impact : The heterocycle introduces π-π stacking interactions, beneficial in kinase inhibitor design. However, the absence of a polar side chain reduces solubility compared to the methoxyethoxy analog .

3-Fluoro-4-(Piperazin-1-yl)benzonitrile (CAS 182181-38-0)

Key Data Tables

Table 1: Physicochemical Properties

Biological Activity

3-Fluoro-4-(2-methoxyethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile is C13H14FNO2. Its structure features a fluorine atom and a methoxyethoxy group attached to a benzonitrile framework, which may influence its reactivity and biological interactions.

The biological activity of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity, while the methoxyethoxy group may improve solubility and bioavailability.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Compounds structurally related to 3-Fluoro-4-(2-methoxyethoxy)benzonitrile have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, suggesting potential as anticancer agents .

- Antimicrobial Properties : Similar benzonitrile derivatives have been investigated for their antimicrobial effects against various pathogens, indicating a broad spectrum of biological activity.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of related compounds on human leukemia cell lines, derivatives demonstrated significant antiproliferative effects with IC50 values in the micromolar range. For example, one derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Flow cytometry analyses revealed that certain derivatives could induce apoptosis via caspase activation in cancer cells. This suggests that modifications in the chemical structure could enhance the apoptotic pathways, making these compounds suitable candidates for drug development targeting cancer therapies .

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to 3-Fluoro-4-(2-methoxyethoxy)benzonitrile:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Fluoro-4-(2-methoxyethoxy)benzonitrile | Anticancer | TBD | Potential for further studies |

| Derivative A | Anticancer | 0.48 | Induces apoptosis in MCF-7 |

| Derivative B | Antimicrobial | TBD | Effective against Gram-positive bacteria |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile. Investigations into structure-activity relationships (SAR), pharmacokinetics, and potential therapeutic applications are critical for advancing its development in medicinal chemistry.

Q & A

Synthesis and Optimization

Q: What are the key considerations for optimizing the synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile, and how can reaction conditions influence yield and purity? A:

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 3,4-difluorobenzonitrile with 2-methoxyethanol under basic conditions (e.g., NaOH in DMSO) at 80°C for 10 hours yields the target compound .

- Critical Parameters :

- Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity by stabilizing transition states .

- Temperature Control : Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions (e.g., hydrolysis of nitrile groups).

- Purification : Silica gel chromatography with pentane:ethyl acetate mixtures (3:1 ratio) achieves >85% purity .

| Reaction Conditions | Impact on Yield/Purity |

|---|---|

| DMSO as solvent | Higher yield due to solvation |

| NaOH (2.4 equiv) | Ensures deprotonation of phenol |

| Slow addition of electrophile | Reduces dimerization byproducts |

Spectroscopic Characterization

Q: How can researchers resolve contradictions in NMR data for fluorine-substituted benzonitriles, particularly for distinguishing regioisomers? A:

- 19F-NMR Analysis : Fluorine chemical shifts are highly sensitive to electronic environments. For 3-Fluoro-4-substituted derivatives, δF values typically range between -110 to -120 ppm (CD2Cl2, 282 MHz) .

- 13C-NMR : The nitrile carbon (C≡N) resonates at ~115 ppm, while methoxyethoxy carbons appear at 55–70 ppm .

- Validation : Use computational tools (DFT) to predict shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) calculations can model electronic effects and validate assignments .

Crystallographic Analysis

Q: What challenges arise in determining the crystal structure of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile, and how can SHELX programs address them? A:

- Challenges :

- SHELX Workflow :

Computational Modeling

Q: How can density functional theory (DFT) predict the reactivity and electronic properties of 3-Fluoro-4-(2-methoxyethoxy)benzonitrile? A:

- FMO Analysis : The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron-withdrawing nitrile and fluorine groups stabilizing the LUMO .

- NBO Charges : Fluorine exhibits a partial charge of -0.25 e, enhancing electrophilic substitution at the para position .

- Applications :

Biological Activity Profiling

Q: What strategies are effective for assessing the biological activity of fluorinated benzonitriles in enzyme inhibition studies? A:

- Target Selection : Prioritize enzymes sensitive to fluorine’s electronegativity (e.g., xanthine oxidoreductase (XOR)) .

- Assay Design :

- SAR Insights :

- Methoxyethoxy groups enhance solubility but may reduce membrane permeability.

- Fluorine at position 3 minimizes metabolic degradation .

Handling Data Contradictions

Q: How should researchers address discrepancies between synthetic yields reported in literature and experimental results? A:

- Root Causes :

- Mitigation :

Environmental and Safety Considerations

Q: What safety protocols are critical when handling fluorinated benzonitriles in laboratory settings? A:

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis) .

- PPE : Nitrile gloves and goggles resistant to organic solvents.

- Waste Disposal :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.